molecular formula C9H8N4O3 B13197558 N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(aminocarbonyl)-5-cyano-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B13197558
M. Wt: 220.18 g/mol
InChI Key: BQOBKBNNFFBVDD-UHFFFAOYSA-N
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Description

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea is a chemical compound with the molecular formula C₁₀H₁₀N₄O₃ and a molecular weight of 234.21 g/mol This compound is known for its unique structure, which includes a cyano group, a dihydropyridine ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea typically involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Methylation of Urea: The final step involves the methylation of urea using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium cyanide, potassium cyanide, ammonia.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.

    Induce Apoptosis: By affecting cellular pathways, it can induce programmed cell death in certain cell types.

Comparison with Similar Compounds

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea can be compared with similar compounds such as:

The uniqueness of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-methylurea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O3/c1-13(9(11)16)8(15)6-2-5(3-10)7(14)12-4-6/h2,4H,1H3,(H2,11,16)(H,12,14)

InChI Key

BQOBKBNNFFBVDD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CNC(=O)C(=C1)C#N)C(=O)N

Origin of Product

United States

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